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Technical Support Center: Porcine Secretin
ELISA
This technical support center provides troubleshooting guidance and answers to frequently

asked questions for researchers, scientists, and drug development professionals experiencing

low signal issues with porcine secretin Enzyme-Linked Immunosorbent Assays (ELISAs).

Frequently Asked Questions (FAQs)
Q1: Why is my standard curve flat or showing very low optical density (OD) values?

A poor standard curve is a common reason for unreliable results and can be caused by several

factors.[1] One of the most frequent causes is errors in preparing the standard dilutions, such

as incorrect calculations or pipetting inaccuracies.[1] Another common issue is the degradation

of the standard stock solution due to improper storage or repeated freeze-thaw cycles.[1] It is

crucial to ensure the lyophilized standard is fully reconstituted according to the manufacturer's

protocol. Finally, using expired or improperly stored reagents can lead to lower than expected

OD values.[2]

Q2: My samples are showing no signal or a very weak signal, but the standard curve looks

acceptable. What could be the issue?

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b10776046?utm_src=pdf-interest
https://blog.abclonal.com/blog/elisa-troubleshooting-tips
https://blog.abclonal.com/blog/elisa-troubleshooting-tips
https://blog.abclonal.com/blog/elisa-troubleshooting-tips
https://file.elabscience.com/Manual/elisa_kits/E-EL-P2193-Elabscience.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10776046?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


If the standard curve is performing as expected, the problem likely lies with your samples. The

concentration of porcine secretin in your samples may be below the detection limit of the assay.

[3] It is also possible that the samples were handled or stored improperly, leading to

degradation of the secretin peptide. Samples should be centrifuged to remove precipitates, and

repeated freeze-thaw cycles should be avoided.[2][3] Additionally, certain components in

complex biological samples (matrix effects) can interfere with antibody binding.[4] Consider

performing a spike-and-recovery experiment to determine if your sample matrix is inhibiting the

assay.

Q3: Can my sample collection and handling procedure affect the ELISA results?

Yes, proper sample handling is critical for accurate results. Porcine secretin is a peptide

hormone and can be susceptible to degradation. It is recommended to use serum or plasma

collected with anticoagulants like EDTA.[5] Samples should be centrifuged shortly after

collection to remove cellular debris.[2][3] To prevent degradation from proteases, store samples

at -20°C or -80°C if not assayed immediately and avoid multiple freeze-thaw cycles by

aliquoting samples before freezing.[3] Hemolyzed or lipemic samples should be avoided as

they can interfere with the assay.[2][3]

Q4: What are the most critical steps in the ELISA protocol to avoid a low signal?

Several steps are critical for a successful assay. Ensuring all reagents are brought to room

temperature for at least 20-30 minutes before use is essential for consistent binding kinetics.[1]

Inadequate incubation times or incorrect temperatures can significantly reduce the signal.[2]

Washing steps are also crucial; insufficient washing can lead to high background, while overly

aggressive washing can remove bound antibodies or antigen, thus weakening the signal.

Finally, ensure the correct wavelength (typically 450 nm) is used for reading the plate.[3]

Troubleshooting Guide for Low Signal
This guide provides a systematic approach to identifying and resolving the root cause of low

signal in your porcine secretin ELISA.
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Potential Cause Recommended Solution

Expired or Improperly Stored Reagents

Verify the expiration dates on all kit components.

Ensure all reagents have been stored at the

recommended temperatures (e.g., 2-8°C or

-20°C).[6]

Incorrect Reagent Preparation

Double-check all calculations for dilutions of

standards, antibodies, and wash buffers. Ensure

lyophilized components are fully dissolved.[1][7]

Prepare working solutions of conjugates and

substrates fresh just before use.[3]

Degraded TMB Substrate

The TMB substrate should be colorless before

addition to the wells. If it has a blue or gray tint,

it is contaminated or degraded and should be

replaced.

Contaminated Buffers

Prepare fresh wash and assay buffers using

deionized or distilled water to avoid

contamination with inhibitors like sodium azide,

which inhibits HRP.[7]

Reagents Not at Room Temperature

Allow all kit components to equilibrate to room

temperature (18-25°C) for at least 20-30

minutes before starting the assay to ensure

optimal enzymatic activity and binding.[1][3]
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Potential Cause Recommended Solution

Inaccurate Pipetting

Calibrate your pipettes regularly. Use properly

sized tips and ensure they are firmly sealed.

When pipetting, avoid introducing air bubbles

into the wells.[1] Change tips between each

standard, sample, and reagent.

Incorrect Incubation Times or Temperatures

Strictly adhere to the incubation times and

temperatures specified in the kit protocol.[2]

Using a plate sealer during incubations can

prevent evaporation and ensure even

temperature distribution.

Improper Washing Technique

Ensure all wells are completely filled and

aspirated during each wash step. Avoid

scratching the inside surface of the wells. After

the final wash, tap the inverted plate firmly on

absorbent paper to remove residual buffer.[3][8]

Plate Wells Drying Out

Do not allow the wells to dry out at any point

during the assay, as this can inactivate the

bound components.[3]

Incorrect Plate Reader Settings

Confirm the plate reader is set to the correct

wavelength for absorbance reading (typically

450 nm after adding the stop solution).[3]

Ensure the reader has been pre-heated if

required.[2]
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Potential Cause Recommended Solution

Degraded Standard

Reconstitute a fresh vial of the standard. Aliquot

the reconstituted standard and store it at -20°C

or -80°C to avoid repeated freeze-thaw cycles.

[1]

Low Analyte Concentration in Sample

The secretin concentration in your samples may

be below the kit's detection limit. Try

concentrating the sample or running less diluted

samples. However, be aware that sample matrix

components may cause interference at lower

dilutions.[3]

Sample Matrix Interference

Complex biological fluids can contain

components that interfere with the assay. Dilute

samples at least 1:2 with the provided sample

dilution buffer.[3] It may be necessary to perform

validation experiments like spike-and-recovery

to confirm matrix effects are not inhibiting the

assay.

Improper Sample Handling

Collect and process samples according to

recommended protocols. Use serum or plasma,

avoid hemolysis, and store aliquots at -80°C for

long-term stability.[2][3]

Experimental Protocols & Workflows
Standard Sandwich ELISA Protocol Summary
This protocol outlines the key steps for a typical porcine secretin sandwich ELISA. Specific

volumes and incubation times should be confirmed with your kit's manual.

Reagent Preparation: Prepare all reagents, including wash buffer, standards, and working

solutions of biotin-labeled antibody and HRP-Streptavidin conjugate as per the kit

instructions. Allow all reagents to reach room temperature.[3]
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Standard/Sample Addition: Add 100 µL of each standard and sample into the appropriate

wells of the pre-coated microplate. Seal the plate and incubate for 90 minutes at 37°C.[3]

Biotin-Antibody Addition: Wash the plate 2-3 times. Add 100 µL of the biotin-labeled antibody

working solution to each well. Seal and incubate for 60 minutes at 37°C.[3]

HRP-Streptavidin Addition: Wash the plate 3-5 times. Add 100 µL of the HRP-Streptavidin

(SABC) working solution to each well. Seal and incubate for 30 minutes at 37°C.[3]

Substrate Incubation: Wash the plate 5 times. Add 90 µL of TMB substrate to each well.

Incubate for 10-20 minutes at 37°C in the dark.[3]

Stop Reaction: Add 50 µL of stop solution to each well. The color will change from blue to

yellow.

Read Plate: Immediately read the optical density at 450 nm using a microplate reader.[3]

Visualization of Protocols and Logic
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Calculate Concentrations
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Caption: Standard workflow for a porcine secretin sandwich ELISA.
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Caption: Decision tree for troubleshooting low signal in ELISA.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States
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